2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid
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Overview
Description
2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C14H11F6NO4 and its molecular weight is 371.235. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Research has explored the properties, synthesis, and reactivity of compounds related to or structurally similar to the specified chemical. For example, studies on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids have contributed to understanding the substituent effects on acidity, providing insights into the electronic effects of different substituents on cyclopropane carboxylic acids (Kusuyama, 1979). Similarly, the synthesis of polyimides derived from fluorinated aromatic diamine monomers, including trifluoromethyl phenyl groups, showcases the application in developing materials with exceptional thermal stability and mechanical properties (Yin et al., 2005).
Material Science Applications
Fluorinated compounds, including those with trifluoromethyl groups, have been utilized to synthesize new fluorine-containing polyimides and polysiloxanes. These materials exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties, suitable for various industrial applications (D. Yin et al., 2005); (F. Bracon et al., 2000). These studies highlight the role of specific fluorinated structures in enhancing the properties of polymeric materials.
Organic Synthesis and Drug Design
In the field of organic synthesis and drug design, research into the reactivity and synthesis of compounds containing cyclopropane carboxylic acid derivatives and trifluoromethyl groups has led to the development of new methodologies and compounds with potential biological activities. For instance, the synthesis of trifluoromethylated isoxazolidines demonstrates the versatility of trifluoromethylated compounds in synthesizing novel structures with potential applicability in medicinal chemistry (Hiroyasu Tsuge et al., 1995).
Mechanism of Action
Target of Action
The primary targets of this compound are the Liver X receptors (LXRs) . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose metabolism .
Mode of Action
This compound acts as an agonist for LXRs . It binds to LXRs with high affinity, modulating the receptor’s ability to interact with transcriptional cofactor proteins . This interaction results in the up-regulation of ABC1 gene expression, which is LXR-dependent .
Biochemical Pathways
The activation of LXRs leads to the up-regulation of several genes involved in cholesterol, fatty acid, and glucose metabolism . This includes the ABC1 gene, which plays a crucial role in cellular cholesterol efflux . Thus, the compound affects the biochemical pathways related to lipid and glucose metabolism.
Pharmacokinetics
The compound’s molecular weight is 48133 , which suggests it may have good bioavailability due to its relatively small size
Result of Action
The activation of LXRs and the subsequent up-regulation of genes like ABC1 can lead to changes in cellular lipid and glucose metabolism . For instance, the compound has been shown to prevent the secretion of insulin by acting on the metabolism of mitochondria .
Properties
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6NO4/c15-13(16,17)12(25,14(18,19)20)6-1-3-7(4-2-6)21-10(22)8-5-9(8)11(23)24/h1-4,8-9,25H,5H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAODFXUVDXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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